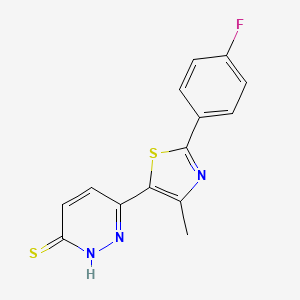
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazine derivatives is a topic of interest due to their potential applications in medicinal chemistry and agriculture. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives involved a five-step process starting from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to a moderate yield of 51.5% . Similarly, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by a reaction sequence starting with 2-(4-chloro-3-methylphenoxy)acetic acid, followed by several steps including the use of TBTU and chloroamine T . These methods demonstrate the complexity and multi-step nature of synthesizing pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD . Density functional theory (DFT) calculations have been employed to confirm the harmony between theoretical and experimental values, with particular attention to the HOMO-LUMO energy gap and global reactivity descriptors . The presence of intermolecular hydrogen bonds and other interactions such as C-Cl...cg has been observed, which are further analyzed using Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives is highlighted by their ability to undergo further chemical transformations. For example, 1-(6-fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines were synthesized and then oxidized to the corresponding pyrazoles using iodobenzene diacetate . This indicates the potential for pyridazine derivatives to participate in various chemical reactions, leading to a diverse range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as fluorine and chlorine atoms can significantly affect their herbicidal, antitubercular, and central nervous system activities . The compounds' ability to form intermolecular hydrogen bonds and other non-covalent interactions contributes to their stability and potential biological activity . The antitubercular activity of certain derivatives was found to be enhanced by specific substituents on the thiazole nucleus and imidazo[1,2-a]pyridine ring .
Case Studies
Several case studies demonstrate the practical applications of pyridazine derivatives. For instance, some derivatives exhibited potent herbicidal activities, comparable to commercial herbicides, against dicotyledonous plants . In the realm of medicinal chemistry, certain imidazo[1,2-b]pyridazine derivatives showed significant anxiolytic activity in behavioral tests on rats . Additionally, molecular docking studies of a novel pyridazine derivative against the fungus Fusarium oxysporum suggest potential agrochemical uses .
科学的研究の応用
Synthesis and Structural Characterization
- Compounds related to 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol have been synthesized and structurally characterized, highlighting the potential of pyridazine derivatives in medicinal chemistry. For instance, studies have demonstrated the synthesis of novel pyridazine derivatives, emphasizing their structural elucidation through techniques such as NMR, IR, mass spectral studies, and X-ray diffraction (Sallam et al., 2021; Sallam et al., 2021) (Sallam et al., 2021) (Sallam et al., 2021).
Biological Activities
- Research has explored the antimicrobial and antitumor activities of these compounds, with some showing promising results against a variety of bacterial strains and cancer cell lines. Notably, novel fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have exhibited moderate to excellent antitumor activity against multiple cancer cell lines (Bhat et al., 2009) (Bhat et al., 2009).
Agrochemical Applications
- Some derivatives have been evaluated for their herbicidal activities, showcasing the versatility of the pyridazine scaffold in the development of agrochemicals. For instance, novel pyridazine derivatives with substituted benzyloxy or phenoxy groups have demonstrated significant herbicidal effectiveness at low application rates (Xu et al., 2012) (Xu et al., 2012).
Theoretical Studies and Chemical Analysis
- Computational studies, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks, have been conducted to understand the electronic structure, intermolecular interactions, and stability of these compounds. Such studies provide insights into the molecular properties that contribute to their biological and chemical activities (Sallam et al., 2021) (Sallam et al., 2021).
Antimicrobial and Antifungal Activities
- The exploration of antimicrobial and antifungal activities of pyridazine and triazole derivatives underscores their potential in addressing various microbial infections. Microwave-assisted synthesis techniques have been applied to develop compounds with enhanced antimicrobial properties, highlighting the role of synthetic methodologies in optimizing biological activity (Dengale et al., 2019) (Dengale et al., 2019).
特性
IUPAC Name |
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S2/c1-8-13(11-6-7-12(19)18-17-11)20-14(16-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWOBYDBFJSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)
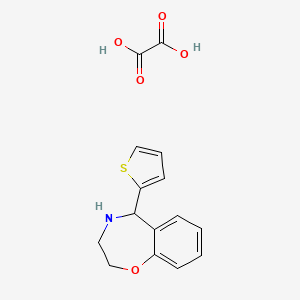
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)
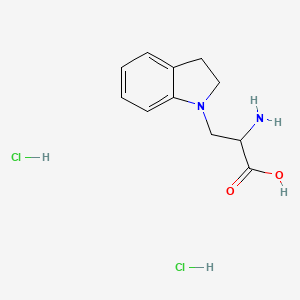
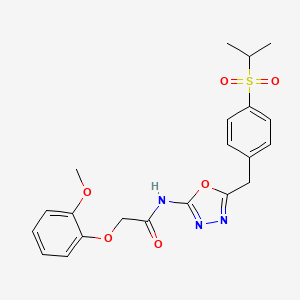
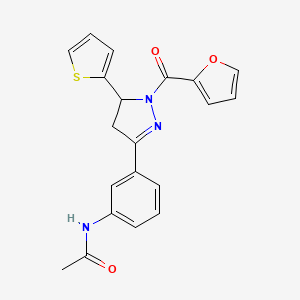
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)